3-(Methoxycarbonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H6O5. It is a derivative of furan, a heterocyclic organic compound, and contains both a methoxycarbonyl group and a carboxylic acid group.
Scientific Research Applications
3-(Methoxycarbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . More research is needed to identify the specific targets of this compound.
Mode of Action
Furan derivatives have been used in Suzuki–Miyaura cross-coupling reactions , which suggests that this compound might interact with its targets through a similar mechanism
Biochemical Pathways
The biochemical pathways affected by 3-(Methoxycarbonyl)furan-2-carboxylic acid are currently unknown. Given the broad range of activities exhibited by furan derivatives , it is likely that multiple pathways could be affected. More research is needed to elucidate these pathways and their downstream effects.
Result of Action
Furan derivatives have been associated with a variety of therapeutic benefits, including antibacterial, antifungal, and antiviral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxycarbonyl)furan-2-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: Reduction of the methoxycarbonyl group can yield furan-2-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
Methyl furan-2-carboxylate: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Dimethyl furan-2,5-dicarboxylate: Contains two methoxycarbonyl groups, leading to different chemical properties and applications.
Uniqueness
3-(Methoxycarbonyl)furan-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methoxycarbonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)4-2-3-12-5(4)6(8)9/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULAGCQNPNLHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-41-9 |
Source
|
Record name | 3-(methoxycarbonyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.